Acetyl-PHF4 amide Trifluoroacetate
Description
The Role of Tau Protein and Paired Helical Filaments (PHFs) in Tauopathies
The tau protein is a microtubule-associated protein (MAP) that is typically found in neurons. nih.gov Its primary function is to bind to and stabilize microtubules, which are essential components of the cell's cytoskeleton, playing a crucial role in maintaining cell structure and facilitating intracellular transport. nih.gov
In tauopathies, the tau protein undergoes a process called hyperphosphorylation, where an excessive number of phosphate (B84403) groups are added to the protein. nih.gov This modification causes tau to detach from microtubules and to misfold and aggregate into insoluble, filamentous structures known as paired helical filaments (PHFs) and straight filaments (SFs). nih.govresearchgate.net These filaments accumulate within neurons, forming what are known as neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease and other tauopathies. researchgate.net The formation of these aggregates is associated with neuronal dysfunction and, ultimately, cell death. soton.ac.uk
Significance of Synthetic Tau Peptides in Understanding Tau Aggregation Pathways
The study of full-length tau protein aggregation in vitro can be complex and time-consuming. To overcome this, researchers utilize synthetic peptides corresponding to specific, short sequences within the tau protein that are known to be critical for the aggregation process. nih.gov These peptides allow for a more controlled and focused investigation of the molecular interactions that initiate and drive fibril formation.
Two such key sequences, known as PHF6* (VQIINK) and PHF6 (VQIVYK), located in the microtubule-binding repeat domain of tau, have been identified as the core motifs responsible for tau's propensity to aggregate. nih.govnih.gov Peptides synthesized with these sequences can self-assemble into β-sheet-rich fibrils, mimicking the early stages of PHF formation. nih.gov By studying these synthetic peptides, scientists can investigate the kinetics of aggregation, the structural changes that occur during fibrillization, and the efficacy of potential inhibitor molecules. nih.govnih.gov
Rationale for Investigating Acetyl-PHF4 amide Trifluoroacetate (B77799) as a Research Tool
Acetyl-PHF4 amide Trifluoroacetate is a synthetic peptide that incorporates the VQIINK sequence, also referred to as PHF4. This specific hexapeptide is found in the second microtubule-binding repeat of certain tau isoforms and is considered a potent driver of tau aggregation. wipo.intgoogle.com
The "Acetyl" modification refers to the N-terminal acetylation of the peptide. This is a common chemical modification used in synthetic peptides to mimic the natural state of many proteins in vivo and to increase their stability by preventing degradation by aminopeptidases. The "amide" refers to the C-terminal amidation, which also increases the peptide's stability by protecting it from carboxypeptidases. Finally, "Trifluoroacetate" is the counter-ion associated with the peptide, a result of the purification process using trifluoroacetic acid, which helps to ensure the stability and solubility of the peptide. nih.gov
By using this compound, researchers can specifically probe the role of the VQIINK sequence in tau aggregation. This tool allows for detailed studies on the nucleation-dependent polymerization process, the influence of post-translational modifications like acetylation on aggregation, and the screening of potential therapeutic agents that can inhibit the formation of pathogenic tau aggregates. researchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZIVPMVRBVFS-CWMIYESISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47F3N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Methodologies for the Characterization of Acetyl Phf4 Amide Trifluoroacetate
Methodological Considerations in Peptide Synthesis and Purification for Research Grade Material
The generation of research-grade Acetyl-PHF4 amide Trifluoroacetate (B77799) begins with its chemical synthesis, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. For Acetyl-PHF4 amide Trifluoroacetate, the synthesis would conclude with N-terminal acetylation and C-terminal amidation. N-terminal acetylation is typically performed as the final step on the resin-bound peptide by treating it with a reagent like acetic anhydride. lifetein.comionsource.com C-terminal amidation is achieved by using a specific type of resin, such as a Rink amide resin, which upon cleavage yields a C-terminal amide group. lifetein.combiosyn.com These modifications are crucial as they neutralize the terminal charges, which can enhance the peptide's stability against enzymatic degradation and more closely mimic the structure of native proteins. lifetein.combiosyn.com
Upon completion of the synthesis and cleavage from the resin, the crude peptide product contains the desired Acetyl-PHF4 amide as well as a variety of impurities. These impurities may include deletion sequences (peptides missing one or more amino acids), truncated sequences, and byproducts from the cleavage and deprotection steps. Therefore, a robust purification strategy is essential to isolate the target peptide.
The most prevalent technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). hplc.eunih.gov This method separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent (the mobile phase) and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent, typically acetonitrile, is used to elute the peptides from the column, with more hydrophobic peptides being retained longer.
Trifluoroacetic acid (TFA) is a common additive to the mobile phase in peptide RP-HPLC. metwarebio.com It serves two primary functions: it acts as an ion-pairing agent to improve peak shape and resolution, and it maintains a low pH environment in which most peptides are soluble. nih.govmetwarebio.com The trifluoroacetate counter-ion is a result of this purification process. The selection of the appropriate HPLC column, gradient, and flow rate are critical parameters that must be optimized for each specific peptide to achieve high purity.
Table 1: Representative Purification Parameters for a Synthetic Peptide
| Parameter | Value/Description | Purpose |
| Purification Technique | Reversed-Phase HPLC | Separation based on hydrophobicity |
| Stationary Phase | C18 Silica, 5-10 µm | Nonpolar matrix for peptide retention |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution |
| Gradient | 5-60% Mobile Phase B over 30 min | To elute peptides of varying hydrophobicity |
| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of separation |
| Detection | UV Absorbance at 214/280 nm | To monitor peptide elution |
Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment in Research Studies
Once purified, the purity of the this compound must be quantitatively assessed. Analytical RP-HPLC is the gold standard for determining the purity of a synthetic peptide. hplc.eu A small sample of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. Purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks detected at a specific wavelength (commonly 214 nm, where the peptide bond absorbs UV light). nih.gov For research-grade peptides, a purity of ≥95% is generally required. creative-proteomics.com
Mass spectrometry (MS) is another indispensable tool for the characterization of synthetic peptides. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the peptide. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of the peptide. This is a critical step to confirm that the purified peptide has the correct mass corresponding to the sequence of Acetyl-PHF4 amide. The observed molecular weight should match the calculated theoretical molecular weight. Acetylation of the N-terminus adds 42.04 Da to the mass of the peptide. ionsource.com
Table 2: Example of Purity and Identity Data for a Characterized Acetylated Peptide Amide
| Analysis | Method | Specification | Result |
| Purity | Analytical RP-HPLC | ≥95% | 98.2% |
| Identity | ESI-MS | Theoretical Mass: [Example Value] Da | Observed Mass: [Example Value ± 1] Da |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Conforms |
| Solubility | In Water | To be determined | Soluble at 1 mg/mL |
Approaches to Determine Peptide Sequence Integrity and Modifications
Beyond purity and molecular weight confirmation, it is crucial to verify the correct amino acid sequence and the presence of the intended modifications (N-terminal acetylation and C-terminal amidation). Tandem mass spectrometry (MS/MS) is a powerful technique for this purpose. nih.govnih.gov In an MS/MS experiment, the parent ion of the peptide is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, typically a series of b- and y-ions, allows for the deduction of the amino acid sequence. nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence. The presence of the N-terminal acetyl group can be confirmed by a corresponding mass shift in the b-ion series. nih.gov
Amino acid analysis can also be employed to confirm the amino acid composition of the peptide. This involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. The resulting amino acid ratios should be consistent with the theoretical composition of the PHF4 sequence.
Historically, Edman degradation was a primary method for N-terminal sequencing. metwarebio.comwikipedia.org This technique involves the sequential cleavage and identification of amino acids from the N-terminus. However, a significant limitation of Edman degradation is its inability to sequence peptides with a modified N-terminus, such as an acetylated one, because the free N-terminal amino group required for the reaction is blocked. creative-proteomics.comwikipedia.orgnih.gov Therefore, for a peptide like Acetyl-PHF4 amide, Edman degradation would not be a viable method for direct sequencing, underscoring the importance of MS/MS for sequence verification.
Based on the initial search, there is no publicly available scientific literature or research data that specifically investigates "this compound" and its interactions with the Tau protein or any associated factors. The searches for binding kinetics, thermodynamic data, aggregation assays, and morphological analyses yielded no results for this specific compound.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt. The provided outline is highly specific and requires experimental data that does not appear to exist in the public domain for "this compound".
To fulfill the user's request, it would be necessary for such research to be conducted and published. Without any primary or secondary sources, any attempt to create the requested article would be a work of fiction and would violate the core instruction to provide scientifically accurate content.
Investigation of Acetyl Phf4 Amide Trifluoroacetate Interactions with Tau Protein and Associated Factors
Examination of Acetyl-PHF4 amide Trifluoroacetate (B77799) Interaction with Tau Post-Translational Modifying Enzymes
There is no available research to populate the following subsections.
Kinase Activity Assays and Their Modulation by the Compound (e.g., GSK-3β, CDK5)
No studies have been published that investigate the modulatory effect of Acetyl-PHF4 amide Trifluoroacetate on the kinase activity of Glycogen Synthase Kinase-3β (GSK-3β) or Cyclin-Dependent Kinase 5 (CDK5), two key enzymes implicated in the hyperphosphorylation of Tau protein.
Phosphatase Activity Assays and Their Modulation by the Compound (e.g., PP2A)
Similarly, there is a lack of published data regarding the influence of this compound on the activity of Protein Phosphatase 2A (PP2A), a primary phosphatase responsible for dephosphorylating Tau.
Identification of Novel Protein-Protein Interactions Mediated or Affected by this compound
Due to the absence of research on this specific compound, there is no information available on any novel protein-protein interactions that may be mediated or otherwise affected by this compound.
Cellular and Subcellular Research Applications of Acetyl Phf4 Amide Trifluoroacetate
Utilization in In Vitro Cell Culture Models of Tauopathy
In vitro cell culture models are fundamental tools for dissecting the molecular and cellular events underlying tauopathies. The introduction of Ac-PHF6-NH2 into these models allows for the controlled induction of tau pathology, enabling detailed investigation of the subsequent cellular responses.
Assays for Cellular Uptake and Subcellular Localization of the Peptide
While direct studies on the cellular uptake and subcellular localization of Ac-PHF6-NH2 are limited, research on similar amyloidogenic peptides, such as Aβ, suggests several potential mechanisms. It is proposed that such peptides can be taken up by neurons through processes like endocytosis or even passive diffusion. Once inside the cell, these peptides can interact with various cellular compartments. Studies on the PHF6 peptide have shown that it can interact with and disrupt mitochondrial membranes researchgate.net. The acetylated form, Ac-PHF6, has been observed to accumulate at the surface of lipid membranes, which could be a critical step in its mechanism of action and subsequent localization nih.govpnas.org. The subcellular journey of these peptides is crucial as their localization will determine their downstream pathological effects.
| Assay Type | Potential Application to Ac-PHF6-NH2 | Expected Outcome |
| Fluorescence Microscopy | Tracking the uptake of fluorescently-labeled Ac-PHF6-NH2 in cultured neurons. | Visualization of peptide internalization and localization within subcellular compartments like endosomes, lysosomes, or mitochondria. |
| Subcellular Fractionation | Biochemical separation of cellular organelles from Ac-PHF6-NH2-treated cells followed by Western blotting for the peptide. | Quantification of the peptide's distribution in different cellular fractions. |
| Immunocytochemistry | Using specific antibodies to detect the localization of Ac-PHF6-NH2 within fixed cells. | High-resolution imaging of the peptide's association with specific cellular structures. |
Evaluation of Tau Aggregate Clearance Mechanisms in Response to Acetyl-PHF4 amide Trifluoroacetate (B77799)
The accumulation of aggregated tau in tauopathies is a result of an imbalance between its aggregation and clearance. The introduction of Ac-PHF6-NH2 provides a model to study how neuronal cells cope with an increased load of aggregation-prone tau. The two primary cellular degradation pathways are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.
Investigations into the Modulation of Autophagy and Proteasomal Degradation Pathways
Research indicates that aggregated forms of the PHF6 peptide can modulate autophagy in microglial cells, leading to a time-dependent upregulation of autophagy markers like Beclin-1 and p62 nih.gov. In neurons, autophagy is a critical process for clearing protein aggregates, and its dysfunction is a hallmark of neurodegenerative diseases nih.govnih.gov. The application of Ac-PHF6-NH2 in neuronal cultures can be used to investigate how the autophagic flux is affected by an increased burden of tau aggregates.
The proteasome is another key player in protein degradation. While natively unfolded tau can be degraded by the 20S proteasome without ubiquitination, the clearance of aggregated tau is more complex mdpi.comnih.gov. Some studies suggest that amyloid peptides can attenuate proteasome activity, which could exacerbate the accumulation of pathological proteins nih.gov. The use of Ac-PHF6-NH2 allows researchers to probe the capacity and limits of the proteasomal system in the face of ongoing tau aggregation.
| Degradation Pathway | Experimental Approach with Ac-PHF6-NH2 | Potential Findings |
| Autophagy | Monitoring autophagic flux (e.g., LC3-II turnover) in neuronal cells treated with Ac-PHF6-NH2. | Determination of whether the peptide enhances or impairs the autophagic clearance of tau aggregates. |
| Proteasomal Degradation | Measuring proteasome activity in cell lysates from Ac-PHF6-NH2-treated neurons. | Assessment of a potential inhibitory effect of the peptide-induced aggregates on the proteasome. |
Application in Primary Neuronal Cultures and Organotypic Brain Slice Models
To study the effects of Ac-PHF6-NH2 in a more physiologically relevant context, researchers utilize primary neuronal cultures and organotypic brain slice models. These models preserve some of the complex cellular interactions and architectural features of the brain.
Assessment of Neuroinflammation and Synaptic Integrity
Neuroinflammation is a key component of tauopathies, with microglial and astrocytic activation being prominent features. Studies have shown that aggregated PHF6 peptide can potentiate the expression of the NLRP3 inflammasome in human microglial cells, a key pathway in the inflammatory response nih.gov. While this has been demonstrated in microglia, the use of Ac-PHF6-NH2 in co-cultures of neurons and glia, or in organotypic brain slices which contain all brain cell types, can provide a more comprehensive understanding of the neuroinflammatory response.
Synaptic dysfunction and loss are early events in tauopathies and correlate strongly with cognitive decline. Organotypic brain slice cultures are an excellent model to study synaptic integrity as they maintain the synaptic connectivity and circuitry of the brain region from which they are derived frontiersin.orgnih.gov. By treating these slices with Ac-PHF6-NH2, it is possible to investigate the direct and indirect effects of induced tau aggregation on synaptic structures and function. This can be assessed by measuring changes in synaptic protein levels, dendritic spine morphology, and synaptic plasticity.
| Research Area | Model System | Parameter Measured |
| Neuroinflammation | Primary co-cultures of neurons and glia; Organotypic brain slices | Release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α); Microglial and astrocytic activation markers (e.g., Iba1, GFAP). |
| Synaptic Integrity | Organotypic brain slices | Density of synaptic puncta (e.g., synaptophysin, PSD-95); Dendritic spine density and morphology; Electrophysiological recordings of synaptic transmission. |
Structural Biology and Conformational Studies of Acetyl Phf4 Amide Trifluoroacetate and Its Complexes
Determination of Intrinsic Conformational Preferences of Acetyl-PHF4 amide Trifluoroacetate (B77799)
Before studying the peptide in complex with its target proteins, it is essential to characterize its intrinsic conformational landscape. Peptides can be highly flexible, adopting a range of structures in solution. The following techniques are pivotal in defining these conformational preferences.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a qualitative and quantitative estimation of secondary structural elements like α-helices, β-sheets, turns, and random coils. nih.gov
For Acetyl-PHF4 amide, CD spectroscopy would be employed to determine its secondary structure content under various conditions (e.g., different pH, temperature, or in the presence of membrane-mimicking solvents like trifluoroethanol). researchgate.net For instance, an α-helix typically shows a positive band around 192 nm and two negative bands at approximately 208 and 222 nm, whereas a β-sheet exhibits a negative band around 218 nm and a positive band near 195 nm. researchgate.netresearchgate.net A random coil conformation is characterized by a strong negative band near 200 nm. semanticscholar.org
A hypothetical dataset for the analysis of Acetyl-PHF4 amide is presented below:
Table 1: Secondary Structure Content of Acetyl-PHF4 amide Determined by CD Spectroscopy
| Solvent Condition | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
|---|---|---|---|---|
| 10 mM Phosphate (B84403) Buffer (pH 7.4) | 15 | 20 | 25 | 40 |
| 50% Trifluoroethanol (TFE) | 45 | 10 | 15 | 30 |
This is a representative table illustrating the type of data obtained from CD spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov For a peptide like Acetyl-PHF4 amide, a suite of advanced NMR experiments would be necessary.
Two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are fundamental. TOCSY is used to identify amino acid spin systems, while NOESY provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold. The acetylation of the N-terminus can be specifically detected using specialized NMR pulse sequences. nih.gov
The general workflow for NMR structure determination involves:
Resonance Assignment: Assigning every proton and other relevant nuclei (¹³C, ¹⁵N) to its specific atom in the peptide sequence.
Restraint Generation: Deriving distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
Structure Calculation: Using the experimental restraints in computational algorithms to generate an ensemble of structures consistent with the NMR data.
Table 2: Representative NMR Restraints for Structure Calculation of Acetyl-PHF4 amide
| Restraint Type | Number of Restraints | Description |
|---|---|---|
| Unambiguous NOEs | 150 | Distance restraints between specific pairs of protons. |
| Ambiguous NOEs | 45 | Distance restraints where a proton signal could arise from multiple nearby protons. |
| Dihedral Angle Restraints (Φ, Ψ) | 30 | Angular restraints defining the peptide backbone conformation. |
This table is illustrative of the types and quantity of data used in NMR structure calculations.
Structural Analysis of Acetyl-PHF4 amide Trifluoroacetate in Complex with Target Proteins
To understand its biological role, it is vital to determine the structure of Acetyl-PHF4 amide when bound to its physiological target, which for a peptide derived from PHF4, could be a specific histone tail or another protein within a larger regulatory complex. nih.gov
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of large and dynamic macromolecular complexes. youtube.com In this method, the sample is rapidly frozen in vitreous ice, preserving its native conformation. youtube.com A transmission electron microscope then images hundreds of thousands of individual particles from different orientations. These 2D projection images are then computationally reconstructed into a 3D density map. youtube.com
For the Acetyl-PHF4 amide peptide, Cryo-EM would be the method of choice if it forms a stable complex of sufficient size (typically >100 kDa) with its target protein(s). nih.gov This would allow for the visualization of how the peptide binds and potentially induces conformational changes in its receptor.
X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level structures of proteins and their complexes. nih.govnih.gov The primary challenge of this technique is the requirement to grow well-ordered crystals of the peptide-protein complex. libretexts.org Once a crystal is obtained, it is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. youtube.com
A crystal structure of the Acetyl-PHF4 amide bound to its target would reveal the precise atomic interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that mediate the binding. This level of detail is invaluable for understanding the specificity of the interaction.
Table 3: Hypothetical X-ray Crystallography Data and Refinement Statistics
| Parameter | Value |
|---|---|
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| R-work / R-free (%) | 19.5 / 22.1 |
| Bond Lengths (Å, rmsd) | 0.005 |
| Bond Angles (°, rmsd) | 1.2 |
This table represents typical data quality indicators for a high-resolution crystal structure.
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interaction interfaces and mapping the topology of protein complexes. nih.gov The method involves using chemical cross-linkers to covalently link amino acid residues that are in close proximity in the folded structure. youtube.com After enzymatic digestion of the cross-linked complex, the resulting cross-linked peptides are identified by mass spectrometry.
This technique would be particularly useful for mapping the binding site of Acetyl-PHF4 amide on its target protein. By identifying which residues of the peptide are cross-linked to which residues of the target, a low-resolution map of the interaction interface can be generated, providing valuable constraints for computational modeling or for complementing higher-resolution structural data from Cryo-EM or X-ray crystallography. nih.gov
Computational and in Silico Approaches in Acetyl Phf4 Amide Trifluoroacetate Research
Molecular Docking and Dynamics Simulations for Predicting Binding Modes and Conformational Changes
Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques for elucidating the interactions between a ligand, such as Acetyl-PHF4 amide, and its protein target. nih.gov These methods are crucial for predicting how the peptide binds and the subsequent conformational adjustments of both molecules.
Molecular Docking predicts the most favorable binding orientation of a ligand to a target protein. For a peptide like Acetyl-PHF4 amide, docking studies can identify the specific amino acid residues within the target's active site that form critical interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, a docking simulation might reveal that the acetyl group at the N-terminus of the peptide forms a key hydrogen bond, while a specific phenylalanine residue in the peptide sequence fits into a hydrophobic pocket of the target protein. The results of these simulations are often ranked by a scoring function, which estimates the binding affinity. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular interactions over time. youtube.com Following an initial docking pose, MD simulations can assess the stability of the peptide-protein complex and observe how both molecules flex and adapt to each other. mdpi.comnih.gov These simulations can track the trajectory of every atom, offering insights into the flexibility of the peptide's backbone and the stability of its secondary structure upon binding. uni-halle.de For example, an MD simulation could show that the binding of Acetyl-PHF4 amide induces a conformational change in a flexible loop of the target protein, stabilizing the interaction. This dynamic information is essential for a comprehensive understanding of the binding mechanism.
A hypothetical summary of docking results for a peptide like Acetyl-PHF4 amide with its target protein is presented below.
| Interacting Residue (Peptide) | Interacting Residue (Protein) | Interaction Type | Predicted Distance (Å) |
| Acetyl Group | Tyr350 | Hydrogen Bond | 2.1 |
| Phenylalanine (Phe) | Leu298, Val315 | Hydrophobic | N/A |
| Arginine (Arg) | Asp330 | Salt Bridge | 2.8 |
| C-terminal Amide | Asn290 | Hydrogen Bond | 2.3 |
Rational Design and Optimization Strategies for Peptide-Based Modulators
The insights gleaned from molecular modeling directly inform the rational design and optimization of peptide-based modulators like Acetyl-PHF4 amide. nih.govrsc.org The goal is to enhance desired properties such as binding affinity, selectivity, and stability. nih.gov
Structure-Based Design: By understanding the key "hotspot" residues at the protein-protein interface, new peptides can be designed to mimic the natural binding partner. nih.gov If docking and MD simulations show that a particular residue of Acetyl-PHF4 amide is crucial for binding, medicinal chemists can create analogs with modifications at that position to improve the interaction. For example, if a leucine (B10760876) residue provides a key hydrophobic contact, it might be substituted with a more hydrophobic analog like cyclohexylalanine to potentially increase binding affinity.
Peptide Optimization: Peptides often suffer from poor stability in the body due to enzymatic degradation. Computational methods can guide modifications to overcome this. Strategies include:
Cyclization: Connecting the ends of the peptide or creating internal bridges can lock the peptide into its bioactive conformation, increasing both stability and affinity. nih.gov
Backbone Modification: Introducing non-natural amino acids or altering the peptide backbone can make the molecule resistant to proteases. nih.gov
Sequence Truncation: Identifying the minimal sequence required for binding allows for the design of smaller, more efficient peptidomimetics. rsc.org
These optimization strategies, guided by computational predictions, can significantly accelerate the development of potent and drug-like peptide inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.org For peptides like Acetyl-PHF4 amide and its analogs, QSAR can provide mechanistic insights and predict the potency of novel designs. nih.govmdpi.com
To develop a QSAR model, a dataset of related peptides with experimentally measured activities is required. For each peptide, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size) is calculated. Statistical methods, from simple linear regression to complex machine learning algorithms like Random Forest, are then used to create a mathematical model that links these descriptors to the observed activity. nih.gov
A well-validated QSAR model can:
Predict Activity: Estimate the biological activity of newly designed peptides before they are synthesized and tested, saving time and resources.
Provide Mechanistic Insights: The descriptors that are most influential in the QSAR model can highlight the key molecular properties driving the biological activity. For example, a model might reveal that the activity of PHF4 inhibitors is highly dependent on the presence of a positive charge and a specific spatial arrangement of aromatic groups.
The general workflow for a QSAR study is depicted in the table below.
| Step | Description |
| 1. Data Collection | Compile a set of peptide analogs with measured biological activity (e.g., IC₅₀ values). |
| 2. Descriptor Calculation | For each peptide, compute a range of molecular descriptors (e.g., topological, electronic, hydrophobic). |
| 3. Model Building | Use statistical or machine learning methods to build a regression model correlating descriptors with activity. |
| 4. Model Validation | Rigorously test the model's predictive power using internal and external validation techniques. frontiersin.org |
| 5. Interpretation and Prediction | Analyze the model to understand key structure-activity relationships and predict the activity of new compounds. |
By integrating these computational approaches, researchers can build a comprehensive understanding of Acetyl-PHF4 amide Trifluoroacetate (B77799) and rationally design improved versions with enhanced therapeutic potential for diseases linked to epigenetic dysregulation. nih.govnih.gov
Future Directions and Emerging Research Avenues for Acetyl Phf4 Amide Trifluoroacetate Studies
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The unique structure of Acetyl-PHF4 amide trifluoroacetate (B77799) makes it a candidate for integration with advanced omics technologies, which allow for the large-scale study of biological molecules. In the field of proteomics, which is the comprehensive study of proteins, this peptide could be utilized in several ways. For instance, it could serve as a specific substrate for certain enzymes, and its cleavage could be monitored using mass spectrometry-based proteomic workflows. This would enable researchers to profile the activity of specific proteases that may be relevant in disease states.
In metabolomics, the study of small molecules or metabolites, the introduction of Acetyl-PHF4 amide trifluoroacetate into a biological system could elicit changes in metabolic pathways. By analyzing the global metabolic profile before and after exposure to the peptide, researchers could identify metabolic signatures associated with its biological activity. This could provide insights into its mechanism of action and potential therapeutic or diagnostic applications.
Interactive Table: Potential Omics Applications of this compound
| Omics Field | Potential Application | Expected Outcome |
|---|---|---|
| Proteomics | Enzyme substrate studies | Identification of specific proteases that cleave the peptide |
| Affinity-based protein pulldowns | Discovery of novel protein binding partners | |
| Metabolomics | Global metabolic profiling | Identification of metabolic pathways modulated by the peptide |
Development of Novel Biosensors and Imaging Probes Based on the Peptide
The development of novel biosensors and imaging probes is a rapidly advancing area of biomedical research. Peptides are particularly well-suited for these applications due to their specificity and ability to be chemically modified. This compound could serve as a recognition element in a biosensor designed to detect specific proteins or enzymes. For example, if a particular enzyme is found to cleave the peptide, this cleavage event could be coupled to a signal transducer (e.g., an electrode or a fluorescent molecule) to create a highly sensitive and selective biosensor.
Furthermore, by attaching a fluorescent dye or a radioactive isotope to this compound, it could be transformed into an imaging probe. Such a probe could be used to visualize the location and concentration of its binding partners within cells or living organisms. This would be invaluable for studying the biological processes in which the peptide is involved and for diagnostic imaging applications.
Exploring Synergistic Effects with Other Research Compounds in Complex Biological Systems
In complex biological systems, the effects of a single compound can be influenced by the presence of other molecules. Investigating the synergistic effects of this compound with other research compounds could uncover novel therapeutic strategies. For example, if the peptide is found to have a modest effect on a particular biological pathway, combining it with another compound that targets a different component of the same pathway could lead to a much stronger, synergistic response.
These studies are often carried out in cell culture models or in animal models of disease. By systematically testing combinations of this compound with other known bioactive compounds, researchers can identify synergistic interactions that could be exploited for therapeutic benefit. High-throughput screening platforms are often employed for these types of studies, allowing for the rapid testing of many different compound combinations.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Acetyl-PHF4 amide Trifluoroacetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions using trifluoroacetate salts. For example, sodium trifluoroacetate is used in precursor preparation via thermal decomposition (e.g., 330°C under argon for nanoparticle synthesis) . Purification steps include precipitation with ethanol, centrifugation, and vacuum drying. Purity validation requires HPLC (≥95% purity confirmed by retention time analysis) and mass spectrometry for molecular weight confirmation .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., α-anomeric centers in glycosylated derivatives) .
- Gel Permeation Chromatography (GPC) : Measures molar mass distributions (Mn, Mw, Ð) using HFIP with sodium trifluoroacetate eluent. Calibration with narrow PMMA standards is essential for accuracy .
- Elemental Analysis : Validates stoichiometry of fluorine-rich components like trifluoroacetate .
Q. How should researchers address solubility and stability challenges during experimental workflows?
- Methodological Answer :
- Solubility : Use polar solvents (e.g., D2O with NaCl saturation) for NMR analysis or HFIP for GPC .
- Stability : Avoid prolonged exposure to bases or amines, as trifluoroacetate salts react readily. Store under inert gas (argon) at low temperatures to prevent degradation .
Advanced Research Questions
Q. What analytical challenges arise in detecting ultra-short-chain perfluoroalkyl acids (e.g., trifluoroacetate) in environmental samples, and how can they be mitigated?
- Methodological Answer : High polarity of trifluoroacetate reduces retention in reversed-phase LC. Mitigation strategies include:
- Ion-Pair Chromatography : Use tetrabutylammonium salts to enhance retention .
- Solid-Phase Extraction (SPE) : Optimize recoveries using mixed-mode sorbents (e.g., Oasis WAX for water matrices) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate trifluoroacetate from isobaric interferences (e.g., PFPrA) via exact mass (<1 ppm error) .
Q. How can contradictory molar mass data (e.g., low Mn values in GPC) be resolved during copolymer synthesis?
- Methodological Answer : Low Mn oligomers (4–7 kg mol⁻¹) may result from poor solubility of zwitterionic monomers or inefficient initiators. Solutions include:
- Solvent Screening : Test hexafluoroisopropanol (HFIP) or DMF to enhance monomer compatibility .
- Initiator Optimization : Use redox initiators (e.g., APS/TEMED) for better radical generation in aqueous systems .
Q. What methodologies are used to study the environmental fate of trifluoroacetate derivatives, and what are their limitations?
- Methodological Answer :
- Tracking Degradation : Employ ¹⁹F NMR or LC-HRMS to identify metabolites (e.g., CF₃COO⁻ → CF₃⁻) in water/soil matrices. Note that TFA’s persistence requires long-term studies (>1 year) .
- Bioaccumulation Assays : Use zebrafish models to assess uptake, but cross-reactivity with PFAS antibodies may yield false positives .
Q. How does the trifluoroacetate group influence peptide synthesis efficiency, and what coupling strategies are optimal?
- Methodological Answer : The trifluoroacetate counterion stabilizes intermediates during solid-phase peptide synthesis (SPPS). For glycosylation:
- Activation : Use pentafluorophenyl trifluoroacetate (PFPTFA) to form active esters for amide bond formation .
- Coupling Conditions : N-iodosuccinimide/trimethylsilyl triflate mediates stereoselective glycosylation (α-anomer preference confirmed by NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
